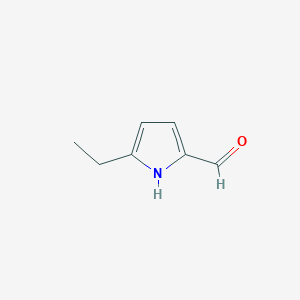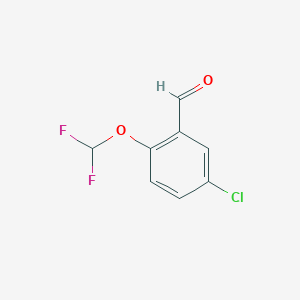
5-ethyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1H-pyrrole-2-carbaldehyde (5-EPCA) is a heterocyclic compound with a pyrrole ring and a carbaldehyde group. It is a highly reactive compound with a wide range of applications in scientific research. 5-EPCA is used as a starting material for the synthesis of many organic compounds, as a reagent in organic synthesis, and as a catalyst for the formation of polymers. 5-EPCA has also been used in the study of enzyme catalysis, drug design, and the development of new materials.
Scientific Research Applications
Synthesis and Optimization of Small Molecule Anticancer Drugs
5-Ethyl-1H-pyrrole-2-carbaldehyde derivatives, such as 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, have shown significance in the synthesis of small molecule anticancer drugs. A study by Wang et al. (2017) focused on the synthesis of these compounds, utilizing a method involving acylation and nucleophilic substitution. The process was optimized to achieve a total yield of 65% (Wang, Tu, Han, & Guo, 2017).
Nuclear Magnetic Resonance (NMR) Studies
NMR studies on compounds like ethyl 5-formylpyrrole-2-carboxylate and pyrrole-2,5-dicarbaldehyde, closely related to this compound, provide insights into the molecular behavior of these compounds. The study by Farnier and Drakenberg (1975) analyzed the impact of temperature on NMR spectra, offering valuable information for understanding the structural dynamics of these compounds (Farnier & Drakenberg, 1975).
Development of New Synthetic Methods
Research by Surmont et al. (2009) on the synthesis of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which are structurally similar to this compound, highlights the development of new synthetic pathways. This research offers an efficient route to prepare these compounds, which can be vital in various chemical synthesis applications (Surmont et al., 2009).
Exploration in Organometallic Chemistry
The work by Denat, Gaspard-Iloughmane, and Dubac (1992) on new group 14 5-metallated pyrrole-2-carbaldehydes delves into the realm of organometallic chemistry. Such studies are crucial for understanding the interactions between organic molecules like this compound and various metals, which can lead to the development of new materials and catalysts (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Application in Single Molecule Magnets
Research on 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, by Giannopoulos et al. (2014), demonstrates its use as a ligand in paramagnetic transition metal ion coordination. This study led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, indicating potential applications in molecular electronics and magnetic materials (Giannopoulos et al., 2014).
Mechanism of Action
Target of Action
The primary target of 5-ethyl-1H-pyrrole-2-carbaldehyde is the respiratory system . The compound interacts with the respiratory system, leading to changes in its function.
Mode of Action
The exact mode of action of This compound It is known that the compound interacts with its targets in the respiratory system, leading to changes in their function .
Biochemical Pathways
The biochemical pathways affected by This compound It is suggested that the compound may have a potential reducing ability for metal ions .
Result of Action
The molecular and cellular effects of This compound It is known that the compound interacts with the respiratory system, leading to changes in its function .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole-2-carboxaldehyde derivatives, which include 5-Ethyl-1H-pyrrole-2-carbaldehyde, can be produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. It is known that pyrrole-2-carboxaldehyde derivatives can be produced via the formation of 3-deoxy-D-glucose in the reaction course , suggesting that this compound may be involved in similar metabolic pathways.
properties
IUPAC Name |
5-ethyl-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-6-3-4-7(5-9)8-6/h3-5,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWZGZSZVXVVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)
![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)




![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)
![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2604764.png)
![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)


![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)